1-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea
Overview
Description
“1-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea” is a chemical compound with the molecular formula C20H17N5OS . It is a derivative of thienopyrimidines, which are structural analogs of biogenic purines and can be considered as potential nucleic acid antimetabolites .
Synthesis Analysis
An efficient green synthesis of novel 3-(4-aminothieno[2,3-d]pyrimidin-5-yl)coumarins has been developed. The one-pot reaction of 3-acetylcoumarin, malononitrile, and elemental sulfur, catalyzed by L-proline, resulted in the formation of thiophene derivatives, which were used as precursors for the synthesis of 3-(4-aminothieno[2,3-d]pyrimidin-5-yl)coumarins .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-d]pyrimidine ring, which is structurally related to a nucleobase adenine . The compound also contains a phenyl group and a urea group .Chemical Reactions Analysis
The compound is synthesized through a one-pot reaction involving 3-acetylcoumarin, malononitrile, and elemental sulfur. This reaction is catalyzed by L-proline .Physical And Chemical Properties Analysis
The compound has a molecular weight of 375.45 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Anticancer Activity
A significant application of compounds related to 1-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea is in anticancer research. For example, a study demonstrated that certain 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have potent activity against human chronic myeloid leukemia (CML) cell lines. These compounds exhibit low cellular toxicity and induce apoptosis in CML cells by affecting the PI3K/Akt signaling pathway (Li et al., 2019). Another study found that 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one derivatives show potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, highlighting their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Antioxidant Activity
Compounds derived from thieno[2,3-d]pyrimidine, similar in structure to the queried compound, have shown promising antioxidant activities. A study synthesized N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and found significant radical scavenging properties in some of these compounds, particularly those with electron-donating substituents (Kotaiah et al., 2012).
Enzyme Inhibition
Research also shows that thieno[2,3-d]pyrimidine derivatives can act as enzyme inhibitors. For instance, certain 4-aminothieno[2,3-d]pyrimidine derivatives have been identified as potent ATP-competitive inhibitors of CK2, a protein kinase. The most active compounds from this research displayed significant inhibitory activity, suggesting a potential application in targeting protein kinases for therapeutic purposes (Ostrynska et al., 2016).
properties
IUPAC Name |
1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-12-3-2-4-15(9-12)25-20(26)24-14-7-5-13(6-8-14)16-10-27-19-17(16)18(21)22-11-23-19/h2-11H,1H3,(H2,21,22,23)(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSUJUOJJJCWGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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